3-Phenyl-3-pentanol

Organometallic Chemistry Ligand Design Phosphorane Synthesis

3-Phenyl-3-pentanol (CAS 1565-71-5) is a tertiary arylalkyl alcohol with the molecular formula C₁₁H₁₆O and molecular weight 164.24 g/mol. Characterized by a phenyl group and a hydroxyl group both attached to the third carbon of a pentane chain, it exhibits a calculated Log P of approximately 2.93–3.48, indicating significant hydrophobicity.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 1565-71-5
Cat. No. B072055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3-pentanol
CAS1565-71-5
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCC(CCO)C1=CC=CC=C1
InChIInChI=1S/C11H16O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
InChIKeyXXCPOPNECJIJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-3-pentanol (CAS 1565-71-5) Chemical Properties and Procurement Specifications


3-Phenyl-3-pentanol (CAS 1565-71-5) is a tertiary arylalkyl alcohol with the molecular formula C₁₁H₁₆O and molecular weight 164.24 g/mol [1]. Characterized by a phenyl group and a hydroxyl group both attached to the third carbon of a pentane chain, it exhibits a calculated Log P of approximately 2.93–3.48, indicating significant hydrophobicity [2]. Physically, it is an oily liquid at room temperature with a density of ~0.98–1.0 g/mL, a boiling point of 222.7±8.0 °C at 760 mmHg, and a melting point near -10 °C [1]. It is soluble in alcohol and ether solvents but exhibits limited water solubility due to its hydrophobic phenyl group [3].

Why 3-Phenyl-3-pentanol Cannot Be Replaced by Common Analogs in Research


While other arylalkyl alcohols like 1-phenyl-1-propanol or 2-phenyl-2-propanol share a similar functional group, their physicochemical properties and steric profiles differ substantially [1]. 3-Phenyl-3-pentanol's specific substitution pattern at the C3 position creates a unique steric and electronic environment. This is critical for applications relying on precise molecular geometry, such as the synthesis of bidentate ligands where even minor changes in the carbon backbone alter coordination chemistry and reaction kinetics [2]. The quantitative evidence below demonstrates that simple substitution with a positional isomer or a less bulky analog will likely result in failed syntheses, altered stereomutation barriers, or diminished material performance, making a precise, CAS-specific procurement essential .

3-Phenyl-3-pentanol Comparative Data for Scientific Procurement Decisions


Increased Steric Bulk of Decafluoro-3-phenyl-3-pentanol Ligands Relative to Martin Ligand

The decafluorinated derivative of 3-phenyl-3-pentanol provides a bidentate ligand with demonstrably greater steric bulk than the commonly used Martin ligand (hexafluoro-2-phenyl-2-propanol) [1]. Kinetic measurements show that the activation enthalpy (ΔH‡) for the stereomutation of an O-equatorial methylphosphorane bearing the decafluoro-3-phenyl-3-pentanol-based ligand is 24.4 kcal mol⁻¹, which is 5.1 kcal mol⁻¹ higher than the 19.3 kcal mol⁻¹ observed for the analogous phosphorane with Martin ligands [1].

Organometallic Chemistry Ligand Design Phosphorane Synthesis

Differentiation from Positional Isomers via Distinct Boiling Point and Log P

3-Phenyl-3-pentanol can be distinguished from its close positional isomer, 1-phenyl-1-pentanol, by its lower boiling point and higher calculated lipophilicity . This is critical for analytical method development and purification. 3-Phenyl-3-pentanol has a predicted boiling point of 222.7±8.0 °C, whereas 1-phenyl-1-pentanol is reported to boil at a significantly higher temperature, around 245-248 °C . This 22-25 °C difference is sufficient for baseline separation in fractional distillation or gas chromatography [1].

Chromatography Chemical Purity Physicochemical Characterization

Unique Tertiary Alcohol Structure Impacts Reactivity in Oxidation and Esterification

As a tertiary alcohol, 3-Phenyl-3-pentanol exhibits distinct reactivity compared to primary or secondary analogs like 3-phenyl-1-propanol or 1-phenyl-2-propanol . Tertiary alcohols are resistant to oxidation to aldehydes or carboxylic acids; they typically undergo dehydration to alkenes or cleavage under harsh oxidative conditions . This makes 3-Phenyl-3-pentanol a useful solvent or protecting group where oxidation of a primary or secondary alcohol elsewhere in the molecule is required without affecting the tertiary alcohol site .

Organic Synthesis Reaction Selectivity Protecting Group Chemistry

Role as a Chiral Inducer and Intermediate in Asymmetric Synthesis

3-Phenyl-3-pentanol is a known precursor to chiral ligands and auxiliaries due to its prochiral tertiary carbon . While specific chiral derivatives are not detailed in open literature, its structure allows for the introduction of chirality, a property not shared by symmetrical analogs like triphenylmethanol [1]. Patents and synthesis reports indicate its use in preparing chiral building blocks for cerebral function-improving agents and other pharmaceutical intermediates [2].

Asymmetric Synthesis Chiral Auxiliaries Pharmaceutical Intermediates

Potential as a Bioactive Scaffold for Plant Immune Priming Agents

While 3-Phenyl-3-pentanol itself is not a marketed agrochemical, its non-fluorinated parent structure (3-pentanol) has been shown to prime plant immunity against bacterial pathogens like *Pseudomonas syringae* pv. tomato [1]. This activity is mediated through the salicylic acid (SA) and jasmonic acid (JA) signaling pathways [1]. 3-Phenyl-3-pentanol, being a more lipophilic analog, is of interest to researchers developing new plant defense elicitors, as the phenyl group may enhance membrane permeability or alter receptor binding compared to the simpler 3-pentanol .

Agrochemical Research Plant Immunity Bioactive Small Molecules

Derivatives Show Controlled Antibacterial Activity Against Gram-Positive Bacteria

Phenylethyl alcohol (PEA) is a known antibacterial agent with selective activity against Gram-positive bacteria [1]. 3-Phenyl-3-pentanol is a higher homolog of PEA, with an extended alkyl chain [2]. While direct MIC data for 3-Phenyl-3-pentanol is not publicly available, its structural similarity to PEA and other phenylalkanols suggests it is a valuable tool for investigating the impact of chain length and lipophilicity on antimicrobial potency and spectrum of activity [1].

Antimicrobial Research Phenylethyl Alcohol Derivatives Structure-Activity Relationship

High-Value Application Scenarios for 3-Phenyl-3-pentanol (CAS 1565-71-5)


Synthesis of Bulky Bidentate Ligands for Stereomutation Studies

Procure 3-Phenyl-3-pentanol specifically for the synthesis of its decafluorinated derivative, as described by Jiang et al. [1]. This derivative is a key intermediate for creating bidentate ligands that are demonstrably bulkier than the standard Martin ligand, as evidenced by a 5.1 kcal mol⁻¹ higher activation enthalpy for stereomutation in spirophosphoranes [1]. This application is critical for researchers requiring precise control over stereochemical outcomes in organophosphorus chemistry.

Development of Chiral Auxiliaries and Pharmaceutical Intermediates

Utilize 3-Phenyl-3-pentanol as a prochiral building block in the synthesis of chiral ligands or pharmaceutical intermediates [1]. Its tertiary carbon center allows for asymmetric induction, a feature absent in symmetric analogs like triphenylmethanol. This scenario is particularly relevant for projects targeting enantioselective synthesis of active pharmaceutical ingredients (APIs) or other chiral molecules [2].

Structure-Activity Relationship (SAR) Studies in Agrochemical Discovery

Employ 3-Phenyl-3-pentanol as a hydrophobic analog in SAR studies based on the plant immune priming activity of 3-pentanol [1]. Researchers investigating novel crop protection agents can use this compound to probe the effect of increased lipophilicity and aryl substitution on the induction of systemic resistance pathways (SA/JA) in model plants like *Arabidopsis thaliana* [1].

Analytical Standard for Distinguishing Arylalkyl Alcohol Isomers

Use high-purity 3-Phenyl-3-pentanol as a reference standard in GC-MS or HPLC method development aimed at separating and quantifying positional isomers of phenylpentanol [1]. Its distinct boiling point (222.7 °C) compared to 1-phenyl-1-pentanol (245-248 °C) ensures reliable chromatographic identification, which is essential for quality control in custom synthesis and chemical manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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